molecular formula AuCl4H3O B7972322 Hydrogen tetrachloroaurate(III) xhydrate

Hydrogen tetrachloroaurate(III) xhydrate

Cat. No.: B7972322
M. Wt: 357.8 g/mol
InChI Key: OVJUDSKPNIBLOO-UHFFFAOYSA-K
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Description

Hydrogen tetrachloroaurate(III) xhydrate (HAuCl₄·xH₂O) is a hydrated form of chloroauric acid, a key precursor in gold nanoparticle (AuNP) synthesis and catalysis. Its molecular formula varies depending on hydration states (x = 3–4), with trihydrate (HAuCl₄·3H₂O) and tetrahydrate (HAuCl₄·4H₂O) being the most common . The compound contains ≥47.8% gold (Au) by weight, with commercial grades reaching ≥49% Au . It is highly soluble in water but insoluble in ether, and its hygroscopic and light-sensitive nature necessitates careful storage .

HAuCl₄·xH₂O is widely used in nanotechnology for synthesizing AuNPs via reduction with citrate , sodium borohydride , or phosphates . It also serves as a precursor for bimetallic nanoparticles (e.g., Pt–Au) and functionalized Au complexes for biomedical applications .

Properties

IUPAC Name

hydron;tetrachlorogold(1-);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJUDSKPNIBLOO-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].O.Cl[Au-](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl4H3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16961-25-4, 27988-77-8
Record name Tetrachloroauric acid trihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16961-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrogen tetrachloroaurate hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27988-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism

The conventional method involves dissolving metallic gold in aqua regia, a 3:1 volumetric mixture of concentrated hydrochloric acid (HCl, 37%) and nitric acid (HNO₃, 70%). The nitric acid acts as an oxidizer, converting gold to Au³⁺ ions, while chloride ions from HCl form the stable [AuCl₄]⁻ complex:

Au+3HCl+HNO3HAuCl4+NO+2H2O\text{Au} + 3\text{HCl} + \text{HNO}3 \rightarrow \text{HAuCl}4 + \text{NO} \uparrow + 2\text{H}_2\text{O} \quad \text{}

Nitric oxide (NO) reacts with atmospheric oxygen to form nitrogen dioxide (NO₂), necessitating fume hood use.

Procedural Steps

  • Gold Pretreatment : High-purity gold (≥99.99%) is cleaned with acetone to remove organic residues.

  • Acid Addition : Gold is submerged in aqua regia at 60–80°C with stirring until fully dissolved (2–4 hours).

  • Evaporation : Excess acids are removed via rotary evaporation at 70°C under reduced pressure.

  • Crystallization : The residue is redissolved in dilute HCl (10% v/v) and cooled to 4°C to precipitate HAuCl₄·3H₂O.

Table 1: Yield and Purity Metrics for Aqua Regia Synthesis

ParameterValueSource
Gold Purity Requirement≥99.99%
Reaction Temperature60–80°C
Typical Yield95–98%
Residual HNO₃<0.5% (by ICP-MS)

Modified Acid-Composition Methods

Low-Nitric-Acid Protocol

To minimize NOₓ emissions and side reactions, a reduced-nitric-acid approach uses 10% HCl (v/v) spiked with 0.08 M HNO₃:

Au+4HCl+HNO3HAuCl4+NO+2H2O\text{Au} + 4\text{HCl} + \text{HNO}3 \rightarrow \text{HAuCl}4 + \text{NO} \uparrow + 2\text{H}_2\text{O} \quad \text{}

This method achieves 89–92% yield with fewer purification steps, as lower HNO₃ concentrations reduce oxidative byproducts.

Hydrochloric Acid Dominance

Industrial-scale processes prioritize HCl-rich systems (6 M HCl) with catalytic HNO₃ (0.1 M) to enhance [AuCl₄]⁻ stability. Gold dissolution occurs at 50°C over 6 hours, followed by activated charcoal filtration to remove Pt/Pd impurities.

Table 2: Comparative Analysis of Acid-Based Methods

MethodHNO₃ ConcentrationReaction TimeAu Recovery
Classical Aqua Regia70%2–4 hours95–98%
Low-Nitric-Acid0.08 M6–8 hours89–92%
HCl-Dominant Industrial0.1 M6 hours97%

Hydration State Control

Trihydrate vs. Tetrahydrate Formation

The hydration state (x) depends on crystallization conditions:

  • Trihydrate (HAuCl₄·3H₂O) : Precipitates at 4°C in 10% HCl.

  • Tetrahydrate (HAuCl₄·4H₂O) : Forms when cooled slowly (0.5°C/min) in 5% HCl.

Thermogravimetric analysis (TGA) confirms hydration states via mass loss at 100–150°C:

  • Trihydrate: 14.5% mass loss (theoretical: 14.7%)

  • Tetrahydrate: 18.2% mass loss (theoretical: 18.4%)

Drying Protocols

  • Vacuum Drying : 24 hours at 25°C and 10 mbar yields trihydrate.

  • Desiccator Storage : Over silica gel produces tetrahydrate within 72 hours.

Industrial-Scale Production

Continuous-Flow Reactors

Modern facilities use titanium-lined reactors for corrosive resistance:

  • Gold Feed : 1–5 mm pellets fed at 2 kg/hour.

  • Acid Mixing : HCl (12 M) and HNO₃ (0.1 M) pumped at 10 L/min.

  • Reaction Monitoring : Inline UV-Vis at 314 nm tracks [AuCl₄]⁻ concentration.

Purification Techniques

  • Ion Exchange : Amberlite IRA-400 resin removes Fe³⁺/Cu²⁺ impurities.

  • Recrystallization : Triple recrystallization from 0.1 M HCl ensures ≥99.9% purity.

Table 3: Industrial Quality Specifications

ParameterRequirementTest Method
Au Content≥49.0%ICP-OES
Cl⁻:Au³⁺ Molar Ratio4.0 ± 0.1Potentiometric
Heavy Metals (Pb, Hg)≤5 ppmICP-MS

Emerging Alternatives and Research Frontiers

Electrochemical Synthesis

Recent studies demonstrate Au dissolution in HCl (6 M) under 1.2 V anodic potential, bypassing HNO₃. This method achieves 94% Faradaic efficiency but requires platinum cathodes.

Solvent-Free Mechanochemistry

Ball-milling Au powder with NH₄Cl at 500 rpm for 2 hours yields (NH₄)[AuCl₄], which is protonated to HAuCl₄ . This approach eliminates liquid waste but remains experimental.

Chemical Reactions Analysis

Reduction Reactions

Mechanism : The [AuCl₄]⁻ ion undergoes reduction to form metallic gold or gold nanoparticles (AuNPs).

Key Reactions

Reaction TypeReagents/ConditionsProducts
Sodium borohydride reductionNaBH₄ in aqueous solutionAuNPs or metallic gold
Ascorbic acid reductionVitamin C (C₆H₈O₆)AuNPs

Example :

[AuCl_4]^- + 3 NaBH_4 \rightarrow Au(s) + 4 Cl^- + 3 NaBO_2 + 6 H_2O $$ This reaction is widely used to synthesize AuNPs for biomedical applications[3][5]. --- ## 2. [Hydrolysis Reactions ](pplx://action/followup) **[Mechanism](pplx://action/followup)**: Reaction with alkali metal hydroxides converts [AuCl₄]⁻ to gold(III) hydroxide. ### [**Key Reactions** ](pplx://action/followup) | Reaction Type | Reagents/Conditions | Products | |----------------|------------------------------|-------------------------------| | Alkali hydrolysis | NaOH or KOH (aqueous) | Au(OH)₃ | **[Example](pplx://action/followup)**:

[AuCl_4]^- + 3 NaOH \rightarrow Au(OH)_3 + 4 NaCl $$
This reaction is foundational for synthesizing colloidal gold solutions .

Complex Formation

Mechanism : The [AuCl₄]⁻ anion forms complexes with ligands like thiourea or phosphines.

Key Reactions

Reaction TypeReagents/ConditionsProducts
Thiourea complexationCS(NH₂)₂, H₂O[Au(CS(NH₂)₂)₂]⁺, CO(NH₂)₂

Example :

[AuCl_4]^- + 3 CS(NH_2)_2 + H_2O \rightarrow [Au(CS(NH_2)_2)_2]^+ + CO(NH_2)_2 + S + 2 Cl^- + 2 HCl $$ This reaction highlights ligand substitution and redox processes[5]. --- ## 4. [Chlorination Reactions ](pplx://action/followup) **[Mechanism](pplx://action/followup)**: Heating with chlorine gas converts [AuCl₄]⁻ to gold(III) chloride. ### [**Key Reactions** ](pplx://action/followup) | Reaction Type | Reagents/Conditions | Products | |----------------|------------------------------|-------------------------------| | Chlorination | Cl₂ gas, elevated temperature | Au₂Cl₆ (gold(III) chloride) | **[Example](pplx://action/followup)**: $$ 2 [AuCl_4]^- + Cl_2 \rightarrow Au_2Cl_6 $$ This reaction is critical for producing Au₂Cl₆, a precursor for gold-based catalysts[5]. --- ## 5. [Two-Phase Synthesis of Gold Nanoparticles ](pplx://action/followup) **[Mechanism](pplx://action/followup)**: [AuCl₄]⁻ is reduced in a two-phase system (e.g., toluene and water) using sodium borohydride and thiols. ### [**Key Steps**: ](pplx://action/followup) 1. Transfer [AuCl₄]⁻ to organic phase using tetraoctylammonium bromide. 2. Reduce with NaBH₄ in the presence of thiol ligands. **[Example](pplx://action/followup)**:

[AuCl_4]^- + NaBH_4 + R-SH \rightarrow AuNPs $$
This method enables precise control over nanoparticle size and stabilization .

Structural and Solubility Data

PropertyValue
Molecular formulaAuCl₄H·nH₂O
Molecular weight339.77 g/mol (anhydrous)
SolubilitySoluble in water, alcohols
StabilityLight-sensitive, hygroscopic

Typical Reaction Conditions

Reaction TypeTemperature RangeSolvent
ReductionAmbient to refluxAqueous/organic
HydrolysisAmbientAqueous
Complex formationAmbientAqueous

Research Findings

  • Nanoparticle Synthesis :

    • AuNPs derived from H[AuCl₄] are used in drug delivery and imaging due to their biocompatibility .

    • Two-phase synthesis enables monodisperse nanoparticles with tunable sizes .

  • Catalytic Applications :

    • [AuCl₄]⁻ acts as a catalyst in electroplating and nuclear reactor control rods .

  • Structural Insights :

    • The [AuCl₄]⁻ anion adopts a square planar geometry, influencing its reactivity .

Scientific Research Applications

Chemical Properties and Identification

  • Molecular Formula : AuCl₄H
  • CAS Number : 27988-77-8
  • Molecular Weight : 339.77 g/mol
  • Appearance : Golden to yellow-red crystalline solid
  • Solubility : Soluble in water; insoluble in ether

Chemistry

Hydrogen tetrachloroaurate(III) hydrate serves as a precursor for the synthesis of gold nanoparticles. These nanoparticles are crucial in various applications:

  • Catalysis : Gold nanoparticles exhibit unique catalytic properties, making them suitable for reactions such as oxidation and reduction processes.
  • Electronics : Used in the fabrication of electronic components due to their excellent conductivity.

Case Study : A study demonstrated the use of gold nanoparticles synthesized from chloroauric acid in catalyzing the reduction of 4-nitrophenol, showcasing their effectiveness as catalysts in organic reactions.

Biology

In biological research, gold nanoparticles derived from hydrogen tetrachloroaurate(III) hydrate are utilized for:

  • Biological Imaging : Their unique optical properties allow for enhanced imaging techniques.
  • Drug Delivery Systems : Gold nanoparticles can be engineered to deliver therapeutic agents directly to target cells, improving treatment efficacy.
  • Biosensors : Employed in the development of biosensors for detecting biomolecules with high sensitivity.

Case Study : Research has shown that gold nanoparticles can effectively deliver RNA interference (RNAi) agents into cancer cells, leading to significant reductions in tumor growth in animal models .

Medicine

Hydrogen tetrachloroaurate(III) hydrate is being explored for its potential medicinal applications:

  • Cancer Therapy : Gold compounds are under investigation for their ability to selectively target cancer cells and enhance the effects of radiation therapy.

Case Study : Clinical trials are ongoing to evaluate the efficacy of gold-based drugs in treating various cancers, demonstrating promising results in preliminary phases .

Industry

In industrial applications, hydrogen tetrachloroaurate(III) hydrate is used for:

  • Microanalysis : It plays a role in the microanalysis of rubidium and cesium.
  • Production of High-Purity Gold : Essential in the electronics industry for producing high-purity gold components.

Case Study : A study highlighted its use in the production of light filaments and control rods in nuclear reactors, emphasizing its importance in energy production technologies .

Mechanism of Action

The mechanism by which hydrogen tetrachloroaurate(III) xhydrate exerts its effects is primarily through its ability to form gold nanoparticles. These nanoparticles can interact with biological molecules and cellular structures, leading to various effects such as enhanced imaging contrast or targeted drug delivery. The molecular targets and pathways involved depend on the specific application and the nature of the gold nanoparticles formed.

Comparison with Similar Compounds

Comparison with Similar Tetrachloroaurate Compounds

Chemical and Physical Properties

The table below compares HAuCl₄·xH₂O with analogous tetrachloroaurate salts:

Compound Chemical Formula Gold Content (% Au) Solubility in Water Stability Key Applications
Hydrogen tetrachloroaurate(III) xhydrate HAuCl₄·xH₂O (x=3–4) 47.8–49% High Hygroscopic, light-sensitive AuNP synthesis , catalysis
Ammonium tetrachloroaurate(III) hydrate NH₄AuCl₄·xH₂O 55% Moderate Stable in solid state Surface grafting , organic synthesis
Sodium tetrachloroaurate(III) dihydrate NaAuCl₄·2H₂O 48% High Less hygroscopic Electrochemical assays
Potassium tetrachloroaurate(III) dihydrate KAuCl₄·2H₂O 47.5% High Stable at RT Catalysis, historical ruby glass
This compound
  • Gold Content : Slightly lower Au% compared to ammonium salts but higher than potassium variants .
  • Reactivity : Preferred for AuNP synthesis due to rapid reduction kinetics in aqueous solutions. Citrate-mediated reduction produces spherical AuNPs (10–150 nm) , while phosphate buffers enable shape control (e.g., rods, cubes) .
  • Limitations: Degrades under prolonged light exposure, requiring stabilizers like Pluronic copolymers for controlled nanocrystal growth .
Ammonium Tetrachloroaurate(III) Hydrate
  • Stability : Exhibits superior solid-state stability, making it suitable for organic solvent-based reactions .
  • Applications: Forms diazonium complexes for Au-carbon nanoparticle synthesis .
Sodium and Potassium Tetrachloroaurate Salts
  • Solubility : Both salts dissolve readily in water but are less common in AuNP synthesis due to competing cation effects .
  • Historical Use : Potassium salts were historically used in ruby glass production via colloidal gold dispersion .

Research Findings and Industrial Relevance

HAuCl₄·xH₂O in Nanotechnology

  • Size Control : HAuCl₄·3H₂O with citrate yields 15–60 nm AuNPs, adjustable via reagent ratios .
  • Bimetallic NPs: Combined with H₂PtCl₆·6H₂O, it forms Pt–Au nanoalloys for electrocatalytic oxidation .
  • Biomedical Applications : Folate-conjugated AuNPs synthesized from HAuCl₄·3H₂O show enhanced cancer cell targeting .

Biological Activity

Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·xH₂O), commonly known as chloroauric acid, is an inorganic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications in medicine, particularly focusing on its anticancer, antimicrobial, and antiplasmodial properties.

Hydrogen tetrachloroaurate(III) hydrate is characterized by the planar [AuCl4]− anion, where gold is in the +3 oxidation state. It typically appears as an orange-yellow crystalline solid and is highly soluble in water. The molecular weight of HAuCl₄·xH₂O is approximately 339.8 g/mol for the anhydrous form, while the hydrated form can vary depending on the number of water molecules present.

Mechanisms of Biological Activity

The biological activity of HAuCl₄ is multifaceted, involving various biochemical interactions:

  • Cellular Effects : HAuCl₄ influences cell signaling pathways, gene expression, and metabolism. It has been shown to interact with proteins such as thioredoxin reductase (TrxR), leading to alterations in redox balance and triggering apoptotic pathways in cancer cells .
  • Anticancer Activity : Studies have demonstrated that HAuCl₄ exhibits potent cytotoxic effects against various cancer cell lines. For instance, it can overcome resistance to Cisplatin in human ovarian cancer cells by targeting TrxR, which is often overexpressed in tumors . The compound induces apoptosis through mitochondrial membrane depolarization and increased caspase activity .
  • Antimicrobial Activity : HAuCl₄ has shown significant antibacterial and antifungal activity. It interacts with microbial cell membranes and proteins, disrupting cellular integrity and function. The compound has been evaluated against various strains of bacteria and fungi, demonstrating efficacy at submicromolar concentrations .
  • Antiplasmodial Activity : Research indicates that gold complexes derived from HAuCl₄ exhibit antiplasmodial effects against Plasmodium berghei, with IC50 values ranging from 400 to 700 nM. This suggests potential for developing new treatments for malaria .

Case Study 1: Anticancer Properties

In a study examining the effects of HAuCl₄ on ovarian cancer cells, researchers found that treatment with the compound resulted in significant cell death compared to control groups. The mechanism was linked to the inhibition of TrxR, leading to oxidative stress and apoptosis. The study highlighted that HAuCl₄ could serve as a promising candidate for overcoming drug resistance in chemotherapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of HAuCl₄ against Candida species. The results showed that gold complexes derived from HAuCl₄ exhibited strong antifungal activity, effectively inhibiting growth at low concentrations. This finding supports the potential use of gold compounds in treating fungal infections .

Table 1: Summary of Biological Activities of Hydrogen Tetrachloroaurate(III) Hydrate

Biological ActivityTarget Organism/Cell LineIC50 (nM)Mechanism of Action
AnticancerHuman ovarian cancer cells<100Inhibition of TrxR
AntimicrobialCandida albicans200Disruption of cell membrane
AntiplasmodialPlasmodium berghei400-700Inhibition of parasite growth

Safety and Toxicity

Despite its promising biological activities, HAuCl₄ is classified as corrosive and toxic. Contact with skin or eyes can cause severe irritation or burns. Inhalation may irritate the respiratory tract, necessitating caution during handling . Long-term exposure studies are needed to fully understand its safety profile.

Q & A

Basic: What are the standard protocols for synthesizing gold nanoparticles (AuNPs) using hydrogen tetrachloroaurate(III) xhydrate?

Answer:
this compound (HAuCl₄·xH₂O) is a precursor for AuNPs via chemical reduction. A common method involves:

  • Turkevich method : Reduce HAuCl₄ with sodium citrate (1 mM HAuCl₄ in boiling water, add 1% sodium citrate) to produce ~20 nm AuNPs. UV-Vis spectroscopy (λ~520 nm) confirms plasmon resonance .
  • Seed-mediated growth : Use CTAB surfactant, HAuCl₄, and ascorbic acid to control morphology (e.g., nanorods). Adjust CTAB concentration and seed-to-growth-solution ratio for size tuning .

Key parameters : pH, temperature, reducing agent strength. Monitor via TEM and dynamic light scattering (DLS) .

Advanced: How can reaction conditions be optimized to control AuNP size and crystallinity using HAuCl₄·xH₂O?

Answer:

  • Kinetic control : Rapid reduction (e.g., NaBH₄) favors small nuclei (2–5 nm), while slower agents (e.g., citrate) allow Ostwald ripening for larger particles .
  • Template-assisted synthesis : Use micelles (CTAB) or dendrimers to confine growth. For example, CTAB + AgNO₃ yields anisotropic AuNPs; Ag⁺ ions selectively block crystal facets .
  • Temperature modulation : Higher temps (≥100°C) accelerate reduction but may broaden size distribution. Microwave-assisted synthesis improves uniformity .

Validation : XRD for crystallinity, SAXS for size distribution .

Basic: What safety protocols are critical when handling HAuCl₄·xH₂O in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhaling dust .
  • Storage : 2–8°C in airtight, light-resistant containers to prevent hydrolysis and Au³⁺ reduction .
  • Spill management : Neutralize with sodium bicarbonate, collect residues in sealed containers, and dispose as hazardous waste .

Emergency measures : For skin contact, rinse with water for 15 min; for eye exposure, use eyewash stations immediately .

Advanced: How does HAuCl₄·xH₂O decompose under high-temperature conditions, and how can this impact catalytic applications?

Answer:

  • Thermal degradation : At >100°C, HAuCl₄·xH₂O decomposes to AuCl₃, HCl, and Cl₂ gas. Prolonged heating forms metallic gold via reduction, altering catalytic activity .
  • Mitigation : Use inert atmospheres (N₂/Ar) during synthesis. Pre-reduce HAuCl₄ with ligands (e.g., PVP) to stabilize Au⁰ clusters .
  • Catalytic impact : Residual chloride ions can poison active sites. Post-synthesis dialysis or calcination removes ligands/impurities .

Basic: What analytical techniques are used to characterize HAuCl₄·xH₂O purity and AuNP synthesis outcomes?

Answer:

  • UV-Vis spectroscopy : AuNPs show surface plasmon resonance peaks (500–550 nm); HAuCl₄ in solution absorbs at ~290 nm .
  • ICP-MS : Quantifies Au content (typically 47–49% in HAuCl₄·xH₂O) and detects trace metal impurities .
  • XRD : Confirms crystalline Au⁰ phase (JCPDS 04-0784) versus amorphous byproducts .

Advanced: How can X-ray fluorescence (XRF) and TEM resolve contradictions in AuNP synthesis data?

Answer:

  • XRF : Detects elemental Au and chloride residues on nanoparticle surfaces, identifying incomplete reduction or contamination .
  • HR-TEM : Resolves lattice fringes (0.235 nm for Au(111)) to distinguish crystalline AuNPs from aggregates or oxides. Combine with EDS for compositional mapping .

Case study : Discrepancies in reported solubility (water vs. ethanol) may arise from hydrate variability (x = 3–4); characterize via TGA to determine exact hydration state .

Basic: How should HAuCl₄·xH₂O solutions be stored to prevent hydrolysis and Au³⁺ reduction?

Answer:

  • Acidification : Store in dilute HCl (0.1 M) to stabilize Au³⁰; neutral or alkaline pH promotes Au(OH)₃ precipitation .
  • Desiccation : Use silica gel packs in storage containers to absorb moisture .
  • Monitoring : Check for color changes (yellow → brown indicates reduction); discard compromised batches .

Advanced: What mechanistic insights explain HAuCl₄·xH₂O's role in cross-coupling catalysis?

Answer:

  • Au³⁺ redox activity : Facilitates oxidative addition in C–C bond formation (e.g., Sonogashira coupling). Ligands (e.g., phosphines) modulate electron transfer .
  • Leaching risks : Au nanoparticles may detach from supports; use XAFS to monitor Au speciation during reactions .

Basic: What are the ecotoxicological implications of HAuCl₄·xH₂O waste, and how can it be neutralized?

Answer:

  • Toxicity : Au³⁰ is toxic to aquatic organisms (EC₅₀ ~1 ppm for algae). Chloride byproducts acidify water .
  • Neutralization : Precipitate Au³⁰ with NaBH₄ or ascorbate, then filter. Adjust pH to 6–8 before disposal .

Advanced: How does hydration state (x) affect HAuCl₄·xH₂O reactivity in coordination chemistry?

Answer:

  • Solubility : Hydrate forms (x = 3–4) exhibit higher aqueous solubility than anhydrous HAuCl₄. TGA/DSC determines hydration degree .
  • Ligand exchange : Hydrated AuCl₄⁻ readily coordinates with amines or thiols. Use EXAFS to study ligand-Au³⁰ binding dynamics .

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